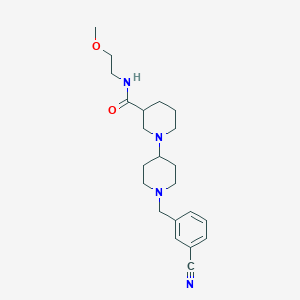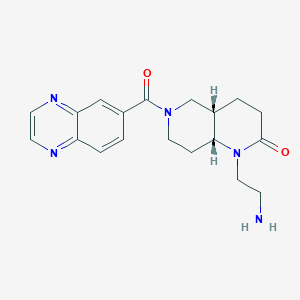![molecular formula C19H16BrNO2 B5313993 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5313993.png)
2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biology, and chemistry. This compound is also known as BEQ-2, and its chemical formula is C21H17BrN2O2.
科学的研究の応用
2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicine, where it has been shown to possess significant anti-cancer properties. Studies have shown that BEQ-2 inhibits the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. This compound also exhibits anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
作用機序
The exact mechanism of action of 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol is not fully understood. However, studies have shown that this compound exerts its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. BEQ-2 also inhibits the expression of various oncogenes and activates tumor suppressor genes, which further contributes to its anti-cancer properties.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol has also been shown to exhibit various other biochemical and physiological effects. Studies have shown that this compound possesses significant anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. BEQ-2 has also been shown to possess significant antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents.
実験室実験の利点と制限
One of the major advantages of using 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol in lab experiments is its high potency and selectivity towards cancer cells. This compound is also relatively easy to synthesize, making it readily available for various scientific research applications. However, one of the major limitations of using BEQ-2 is its potential toxicity towards normal cells, which can limit its clinical applications.
将来の方向性
There are several future directions for the research and development of 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol. One of the most promising directions is the development of new anti-cancer agents based on this compound. Researchers are also exploring the potential applications of BEQ-2 in the treatment of various inflammatory and infectious diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential clinical applications.
合成法
The synthesis of 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol is a multi-step process that involves the reaction of various chemical reagents. The most commonly used method for synthesizing this compound is the Knoevenagel condensation reaction, which involves the reaction of ethyl 5-bromo-2-hydroxybenzoate with 8-hydroxyquinoline in the presence of a base catalyst. The resulting product is then subjected to further chemical reactions to obtain the final product, 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol.
特性
IUPAC Name |
2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c1-2-23-18-11-8-15(20)12-14(18)7-10-16-9-6-13-4-3-5-17(22)19(13)21-16/h3-12,22H,2H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPUJMDEYWPIHW-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=CC2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C/C2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-methyl-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5313923.png)
![2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5313927.png)

![8-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5313938.png)
![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 4-methoxybenzoate](/img/structure/B5313951.png)
![N-[amino(imino)methyl]-4-{[3-oxo-3-(4-pyridinyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5313961.png)
![ethyl N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate](/img/structure/B5313968.png)

![{(2S,4R)-4-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]-1-methylpyrrolidin-2-yl}methanol](/img/structure/B5313987.png)
![N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5314000.png)
![ethyl N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycinate](/img/structure/B5314006.png)
![(4aS*,8aR*)-6-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-isobutyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5314007.png)
![N-methyl-2-oxo-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1,3-oxazolidine-4-carboxamide](/img/structure/B5314010.png)
![5-(2-furyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5314017.png)